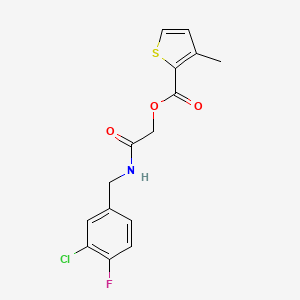

2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, also known as CFM-2, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in the field of neuroscience and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Transformations

Carboxylation and Dehydroxylation of Phenolic Compounds : Research has explored the anaerobic transformation of phenolic compounds into benzoate derivatives, indicating the potential utility of related compounds in synthetic pathways for aromatic modifications. Specifically, the transformation of phenols with ortho-substitutions (including chloro and fluoro groups) to meta-substituted benzoic acids under methanogenic conditions highlights the reactivity and applicability of halogenated benzyl compounds in organic synthesis (Bisaillon et al., 1993).

Synthesis of Anticancer Compounds : The synthesis of 2-aminobenzophenone derivatives, which involves the acylation of para-chloroaniline with chloro- or fluorobenzoyl chloride, underscores the importance of chloro-fluoro benzyl compounds in developing potential anticancer agents. These compounds have shown promising anticancer activity, pointing to the relevance of halogenated compounds in medicinal chemistry (Cortez-Maya et al., 2012).

Biochemical Applications

Nucleophilic Phosphanylation : The study on nucleophilic phosphanylation of fluoroaromatic compounds with functionalities such as carboxyl and aminomethyl highlights the utility of such compounds in synthesizing arylphosphines. These arylphosphines have applications in creating amphiphilic molecules, which can be useful in drug delivery systems and molecular electronics (Hingst et al., 1998).

Radiosynthesis for PET Imaging : The development of methodologies for the radiosynthesis of PET imaging agents, such as 6-fluoro-3,4-dihydroxy-l-phenylalanine, utilizes fluoroaromatic compounds as precursors. This application demonstrates the critical role of fluorinated compounds in the synthesis of radiopharmaceuticals for neurologic and oncologic imaging (Wagner et al., 2009).

Wirkmechanismus

Target of Action

The primary target of the compound 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is the Heat Shock Protein 70 (Hsp70) family . Hsp70 proteins are molecular chaperones that play a crucial role in protein homeostasis by assisting in protein folding, preventing protein aggregation, and regulating protein degradation .

Mode of Action

2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate acts as a modulator of Hsp70 . It binds to Hsp70 and inhibits its activity, disrupting the protein homeostasis in the cell .

Biochemical Pathways

The inhibition of Hsp70 by 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate affects various biochemical pathways. Hsp70 is involved in the regulation of several cellular processes, including protein folding and degradation, signal transduction, and cellular stress responses . By inhibiting Hsp70, the compound disrupts these processes, leading to downstream effects such as the accumulation of misfolded proteins and cellular stress .

Result of Action

The inhibition of Hsp70 by 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can lead to the accumulation of misfolded proteins, triggering cellular stress responses . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on Hsp70 for survival .

Eigenschaften

IUPAC Name |

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3S/c1-9-4-5-22-14(9)15(20)21-8-13(19)18-7-10-2-3-12(17)11(16)6-10/h2-6H,7-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHCKJRRPXDWQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[[3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2590516.png)

![4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2590520.png)

methyl}thiophen-2-yl)benzamide](/img/structure/B2590521.png)

![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590523.png)

![4,4,4-Trifluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide](/img/structure/B2590524.png)

![3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2590528.png)

![N-cyclopentyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2590532.png)